molecular formula C10H14N2 B033950 1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE CAS No. 103393-75-5

1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

Cat. No.: B033950
CAS No.: 103393-75-5
M. Wt: 162.23 g/mol
InChI Key: FISUQAVKGARTJH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Biological Activity

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine (CAS Number: 63125-52-0) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • Structure : The compound features a tetrahydronaphthalene backbone with two amine groups at the 2 and 7 positions.

Synthesis

The synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine can be achieved through various methods. A notable method involves the reduction of 7-nitro-3,4-dihydronaphthalen-1(2H)-one oxime using palladium on activated carbon in a hydrogen atmosphere. This process yields the desired diamine with a high purity of approximately 96% .

Pharmacological Effects

This compound has been investigated for its potential as a thromboxane (TP) receptor antagonist. Thromboxane A2 plays a significant role in various physiological processes including vasoconstriction and platelet aggregation. The compound's ability to inhibit TP receptor activity may have implications for cardiovascular health and conditions such as Alzheimer's disease (AD), where TP receptor activation is linked to amyloid precursor protein (APP) expression and amyloid-beta (Aβ) release .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
TP Receptor AntagonismInhibits TP receptor activation; reduces APP expression
Neuroprotective EffectsPotential reduction in Aβ plaque deposition in AD models
Antioxidant ActivityExhibits protective effects against oxidative stress

Case Studies

  • Alzheimer's Disease Model : In a study involving Tg2576 mice (a model for AD), administration of TP receptor antagonists based on the tetrahydronaphthalene scaffold resulted in decreased Aβ plaque deposition when given at a dose of 5 mg/kg/day over six months. This suggests that targeting the thromboxane pathway may offer therapeutic benefits in neurodegenerative diseases .
  • Cardiovascular Studies : Research has indicated that compounds structurally related to tetrahydronaphthalene can modulate vascular responses by inhibiting thromboxane-mediated vasoconstriction. This could have significant implications for developing treatments for hypertension and other cardiovascular disorders .

The biological activity of 1,2,3,4-tetrahydronaphthalene-2,7-diamine primarily revolves around its interaction with the TP receptor. By acting as an antagonist to this receptor, the compound can potentially lower the levels of inflammatory mediators and reduce oxidative stress within tissues.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUQAVKGARTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564184
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103393-75-5
Record name 1,2,3,4-Tetrahydronaphthalene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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